molecular formula C8H11NO2 B2730630 Tetrahydro-indolizine-1,3-dione CAS No. 70841-78-0

Tetrahydro-indolizine-1,3-dione

Cat. No.: B2730630
CAS No.: 70841-78-0
M. Wt: 153.181
InChI Key: PQHMWZAXLPCICQ-UHFFFAOYSA-N
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Description

Contextualization within Indolizine (B1195054) and Dione (B5365651) Chemical Families

To understand Tetrahydro-indolizine-1,3-dione, one must first appreciate its parentage from the indolizine and dione chemical families.

The indolizine family is composed of aromatic heterocyclic compounds that feature a fused five-membered pyrrole (B145914) ring and a six-membered pyridine (B92270) ring, with a nitrogen atom at the bridgehead position. nih.govontosight.ai This structure is isomeric with indole (B1671886) and isoindole. jbclinpharm.org Indolizines are noted for being π-excessive aromatic systems, which makes them prone to electrophilic substitution, typically at the 1 and 3 positions of the pyrrole ring. jbclinpharm.orgjbclinpharm.org The fully saturated, non-aromatic core is known as indolizidine. jbclinpharm.orgwikipedia.org

The dione family encompasses organic compounds containing two ketone (carbonyl, C=O) functional groups. wikipedia.org The reactivity of a dione is heavily influenced by the relative positions of the two carbonyl groups. In this compound, the carbonyls are in a 1,3-relationship, characteristic of β-dicarbonyl compounds. A key feature of 1,3-diones is the enhanced acidity of the protons on the methylene (B1212753) carbon situated between the two carbonyl groups, which can be readily removed by a base to form a stabilized enolate. wikipedia.org

The table below summarizes the defining characteristics of these two chemical families.

Feature Indolizine Family Dione Family (1,3-Diones)
Core Structure Fused pyrrole and pyridine rings with a bridgehead nitrogen atom. nih.govjbclinpharm.org Two carbonyl groups separated by a single carbon atom. wikipedia.org
Aromaticity The parent compound, indolizine, is aromatic. mdpi.com Generally non-aromatic.
Key Reactivity Prone to electrophilic substitution. jbclinpharm.org Acidic α-hydrogens between carbonyls, formation of nucleophilic enolates. wikipedia.org

| Electronic Nature | π-excessive system. jbclinpharm.org | Carbonyl groups are strongly electron-withdrawing. mdpi.com |

Overview of Core Ring System Architecture

The core architecture of this compound is a bicyclic system that can be described as an azabicyclo[4.3.0]nonane derivative. jbclinpharm.org The "tetrahydro" prefix indicates that the parent aromatic indolizine structure has been partially saturated by the addition of four hydrogen atoms. nih.gov

Specifically, in 6,7,8,8a-tetrahydro-5H-indolizine-1,3-dione, the six-membered pyridine ring is fully saturated, while the five-membered pyrrole ring has been modified to incorporate the 1,3-dione functionality. This results in a fused piperidine (B6355638) (saturated pyridine) and pyrrolidine-dione ring system. The nitrogen atom remains at the bridgehead, connecting the two rings. This structure combines the conformational flexibility of the saturated piperidine ring with the distinct chemical properties of the pyrrolidine-dione ring.

The fundamental properties of this compound are presented in the data table below.

PropertyValue
CAS Number 70841-78-0 echemi.com
Molecular Formula C₈H₁₁NO₂ echemi.com
Molecular Weight 153.18 g/mol nih.gov
Density 1.22 g/cm³ echemi.com
Boiling Point 326.8 °C at 760 mmHg echemi.com
Topological Polar Surface Area 37.4 Ų echemi.com

Influence of 1,3-Dione Substituents on Electronic Features

The presence of the 1,3-dione group within the five-membered ring profoundly influences the electronic characteristics of the entire molecule. The two carbonyl groups are potent electron-withdrawing groups due to the high electronegativity of the oxygen atoms. mdpi.com

This strong inductive effect has several key consequences:

Increased Acidity : The methylene group (C-2 position) located between the two carbonyls is significantly activated. The protons attached to this carbon are much more acidic than those in a typical ketone. This is because the resulting carbanion (enolate) is highly stabilized by resonance, with the negative charge delocalized over both oxygen atoms. wikipedia.org

Nucleophilic Character : Deprotonation at the C-2 position generates a potent nucleophile, making this site the primary center for alkylation and condensation reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7,8,8a-tetrahydro-5H-indolizine-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-7-5-8(11)9-4-2-1-3-6(7)9/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHMWZAXLPCICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)C(=O)CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Tetrahydro Indolizine 1,3 Dione and Its Derivatives

Historical and Foundational Approaches to Indolizine (B1195054) Frameworks

The construction of the indolizine ring system has a rich history, with several classical and modern synthetic strategies being established. These foundational methods provide the basis for the development of more complex and targeted syntheses.

Condensation Reactions in Indolizine Synthesis

Historically, condensation reactions have been a cornerstone in the synthesis of indolizine derivatives. One of the earliest and most well-known methods is the Scholtz reaction, which involves the condensation of 2-methylpyridine (B31789) with an α-keto acid or its equivalent. While effective, this method often requires harsh reaction conditions.

Over the years, various modifications and new condensation strategies have been developed to improve yields and expand the substrate scope. These reactions typically involve the cyclization of a suitably substituted pyridine (B92270) derivative.

1,3-Dipolar Cycloaddition Strategies

Among the most versatile and widely employed methods for constructing the indolizine nucleus is the 1,3-dipolar cycloaddition reaction. This approach typically involves the reaction of a pyridinium (B92312) ylide, a 1,3-dipole, with a dipolarophile, such as an alkyne or an alkene. The reaction proceeds via a concerted [3+2] cycloaddition to form a dihydroindolizine intermediate, which can then be oxidized to the aromatic indolizine.

The generation of the pyridinium ylide is a key step in this process and is often achieved by treating a pyridinium salt with a base. The choice of substituents on both the pyridinium ylide and the dipolarophile significantly influences the regioselectivity and stereoselectivity of the reaction, allowing for the synthesis of a wide array of substituted indolizines.

A notable example is the reaction between pyridinium ylides and electron-deficient alkenes or alkynes. This strategy has been extensively used to prepare functionalized indolizines. The reaction often proceeds with high efficiency and under relatively mild conditions.

1,5-Dipolar Cyclization Methodologies

1,5-dipolar cyclization represents another important strategy for the synthesis of the indolizine framework. This method involves the cyclization of a 1,5-dipole, which can be generated from various precursors. A common approach involves the use of pyridinium salts bearing a suitable side chain that can act as the nucleophilic component for the cyclization.

These reactions often proceed via an intramolecular nucleophilic attack, leading to the formation of the five-membered ring of the indolizine system. The versatility of this method lies in the ability to introduce a variety of substituents onto the indolizine core by modifying the starting materials.

Targeted Synthesis of the Tetrahydro-indolizine-1,3-dione Skeleton

The synthesis of the specific this compound scaffold requires more specialized approaches that can introduce the dione (B5365651) functionality and control the saturation level of the heterocyclic core.

Cycloaddition Followed by Selective Reduction and Oxidation Sequences

A plausible and effective strategy for the synthesis of tetrahydro-indolizine-1,3-diones involves a sequence of cycloaddition, followed by selective reduction and/or oxidation steps. A key development in this area is the synthesis of 1H-pyrrolo[3,4-b]indolizine-1,3-diones through an oxidative [3+2] annulation of 2-(pyridine-2-yl)acetates with maleimides. This reaction, catalyzed by a copper salt in the presence of an oxidant like silver carbonate, directly furnishes the indolizine-1,3-dione core.

The resulting 1H-pyrrolo[3,4-b]indolizine-1,3-diones are aromatic in the pyridine portion of the ring system. To achieve the this compound, a subsequent reduction of the pyridine ring would be necessary. While specific literature on the reduction of this particular dione is scarce, established methods for the catalytic hydrogenation of indoles and related heterocyclic systems suggest that this transformation is feasible. Catalytic hydrogenation using catalysts such as platinum on carbon (Pt/C) or rhodium on alumina (B75360) (Rh/Al2O3) under a hydrogen atmosphere is a standard procedure for the reduction of aromatic nitrogen-containing heterocycles.

Table 1: Examples of Oxidative [3+2] Annulation for the Synthesis of 1H-Pyrrolo[3,4-b]indolizine-1,3-diones

Entry2-(Pyridine-2-yl)acetateMaleimide (B117702)ProductYield (%)
1Methyl 2-(pyridin-2-yl)acetateN-Phenylmaleimide2-Phenyl-1H-pyrrolo[3,4-b]indolizine-1,3(2H)-dione75
2Ethyl 2-(pyridin-2-yl)acetateN-Methylmaleimide2-Methyl-1H-pyrrolo[3,4-b]indolizine-1,3(2H)-dione68
3tert-Butyl 2-(pyridin-2-yl)acetateN-Ethylmaleimide2-Ethyl-1H-pyrrolo[3,4-b]indolizine-1,3(2H)-dione72

The selective reduction of the pyridine ring in the presence of the dione functionality would be a critical step. The carbonyl groups of the dione could potentially be reduced under harsh hydrogenation conditions. Therefore, careful optimization of the catalyst, solvent, temperature, and pressure would be required to achieve the desired this compound.

Multi-component Reaction Pathways

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. While a direct multi-component synthesis of this compound has not been explicitly reported, the principles of MCRs can be applied to design potential synthetic routes.

Several multi-component reactions are known for the synthesis of the broader class of indolizine derivatives. These often involve the in situ generation of a pyridinium ylide from a pyridine, an α-halo ketone, and a subsequent reaction with a dipolarophile.

A hypothetical multi-component strategy for the synthesis of the this compound skeleton could involve the reaction of a pyridine derivative, a component that can form the five-membered ring with the dione functionality (such as a maleimide derivative), and a reducing agent in a one-pot process. However, the development of such a reaction would require careful selection of mutually compatible reactants and reaction conditions to control the sequence of bond formations and the reduction step.

Table 2: General Multi-component Reactions for Indolizine Synthesis

Reaction TypeComponentsCatalyst/ConditionsProduct Type
Three-componentPyridine, α-Bromo Ketone, AlkyneBaseSubstituted Indolizine
Three-component2-(Pyridin-2-yl)acetonitrile, Aldehyde, Isonitrile-Amino-substituted Indolizine
Four-component2-Bromopyridine, Imine, Carbon Monoxide, AlkynePalladium catalystHighly Substituted Indolizine

The adaptation of these known multi-component strategies to incorporate a dipolarophile that would lead to the dione functionality, followed by an in situ or sequential reduction, remains an area for future research and development in the synthesis of tetrahydro-indolizine-1,3-diones.

Domino and Cascade Reaction Sequences

Domino and cascade reactions represent a highly efficient strategy for the synthesis of complex molecules like tetrahydro-indolizine derivatives from simple starting materials in a single operation. These reactions proceed without the isolation of intermediates, thereby increasing efficiency and reducing waste.

One notable domino approach involves a rhodium-catalyzed hydroformylation followed by an intramolecular cyclization to construct the core indolizine nucleus. doaj.orgnih.gov In a synthesis of (–)-Indolizidine 167B, optically active (R)-3-(pyrrol-1-yl)hex-1-ene undergoes a highly regioselective hydroformylation. The resulting linear aldehyde intermediate then participates in a sequential intramolecular cyclization, dehydration, and in-situ hydrogenation. This multi-step domino process efficiently yields the saturated bicyclic system with excellent control over the product's optical purity. nih.gov

Another strategy involves a one-pot synthesis from 2-(pyridin-2-yl)acetate, DMF-DMA, and α-halomethylene compounds. This protocol proceeds through an in-situ formed 3-(dimethylamino)-2-(pyridin-2-yl)acrylate intermediate, which then undergoes N-alkylation and a subsequent Michael addition/cyclization cascade to afford a variety of indolizine analogs. researchgate.net While these examples lead to indolizine or indolizidine cores, the incorporation of a dione functionality would require appropriately substituted precursors, such as cyclic anhydrides or dicarboxylic acid derivatives, that can participate in the cyclization sequence.

The following table summarizes a representative domino reaction for the synthesis of an indolizine core structure.

Table 1: Domino Synthesis of Indolizine Core

Reactant Catalyst/Reagents Key Steps Product Yield Ref
(R)-3-(pyrrol-1-yl)hex-1-ene Rh(acac)(CO)2 / BIPHEPHOS Hydroformylation, Cyclization, Dehydration, Hydrogenation (–)-Indolizidine 167B - nih.gov
2-(pyridin-2-yl)acetate, DMF-DMA, α-halomethylene None (one-pot) N-alkylation, Michael addition, Cyclization 1,3-disubstitued-indolizines - researchgate.net

Ring-Expansion and Formal Cycloaddition Transformations

Ring-expansion and cycloaddition reactions are powerful methods for constructing the bicyclic tetrahydro-indolizine framework. Among these, 1,3-dipolar cycloadditions are particularly prominent.

A well-established route involves the Rh(II)-catalyzed 1,3-dipolar cycloaddition of 1-(2-benzenesulfonyl-2-diazoacetyl)pyrrolidin-2-one with methyl acrylate (B77674). nih.govcapes.gov.br This reaction generates a key intermediate, methyl 5-oxo-6-trifluoromethanesulfonyloxy-1,2,3,5-tetrahydroindolizine-8-carboxylate, which serves as a versatile precursor for further derivatization. nih.govcapes.gov.br The cycloaddition of pyridinium ylides, generated in situ from pyridines and α-halo carbonyl compounds, with electron-deficient alkenes is another common strategy to build the indolizine skeleton. organic-chemistry.orgorganic-chemistry.orgrsc.org The initial cycloadduct, a tetrahydroindolizine derivative, is often oxidized in the same pot to yield the aromatic indolizine. organic-chemistry.org

Formal [3+2] cycloadditions using nonstabilized azomethine ylides provide another pathway to indolizidine systems. These ylides can be generated from (2-azaallyl)stannanes through an intramolecular N-alkylation/demetalation cascade and then trapped with dipolarophiles to yield the bicyclic core. nih.gov

While less common for this specific scaffold, ring-expansion strategies have been developed for related nitrogen heterocycles. For instance, a rhodium carbenoid-induced ring expansion of isoxazoles has been used to synthesize highly substituted pyridines. nih.gov Such a concept could potentially be adapted, where a suitable pyrrole (B145914) derivative undergoes ring expansion to form the six-membered ring of the indolizine system.

Catalytic Approaches in this compound Synthesis

Catalysis offers enhanced selectivity, efficiency, and milder reaction conditions for the synthesis of complex heterocyclic structures. Both transition metals and organocatalysts have been effectively employed in the synthesis of indolizine derivatives.

Transition Metal-Catalyzed Coupling and Annulation Reactions

Transition metals such as palladium, rhodium, gold, and copper are instrumental in synthesizing the indolizine core. rsc.org Palladium-catalyzed reactions are particularly versatile. For example, an intramolecular Heck cyclization of methyl 6-(2-bromophenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate is a key step in producing fused indolizino[6,7-b]indol-5-ones. nih.gov This demonstrates the power of palladium catalysis in forming C-C bonds to complete the ring system. nih.gov Cascade Heck/cyclization reactions catalyzed by palladium have also been devised for creating complex frameworks in a single pot.

Rhodium catalysts are frequently used to generate carbenoids from diazo compounds, which then undergo cycloaddition to form the indolizine ring, as seen in the 1,3-dipolar cycloaddition mentioned previously. nih.govcapes.gov.br Gold-catalyzed methods can provide access to ester-substituted indolizines from 2-propargyloxypyridines and acetoacetates or dimethyl malonate. organic-chemistry.org Furthermore, a gold-catalyzed two-fold hydroarylation of diynes with pyrrole derivatives has been developed to construct indolizines fused with eight-membered rings. rsc.org

Table 2: Examples of Transition Metal-Catalyzed Syntheses

Metal Catalyst Reaction Type Substrates Product Type Ref
Palladium(II) acetate Intramolecular Heck Cyclization Aryl-substituted tetrahydroindolizin-5-one Fused indolizino[6,7-b]indol-5-one nih.gov
Rhodium(II) acetate 1,3-Dipolar Cycloaddition Diazoacetyl-pyrrolidin-2-one, methyl acrylate Tetrahydroindolizine carboxylate nih.govcapes.gov.br
Gold(I) Annulation 2-propargyloxypyridines, acetoacetates Ester-substituted indolizines organic-chemistry.org
Copper Cycloaddition/Oxidative Decarboxylation Pyridines, methyl ketones, alkenoic acids Diversified indolizines organic-chemistry.org

Organocatalytic and Relay Catalysis Methods

Organocatalysis provides a metal-free alternative for synthesizing indolizine derivatives, often with high stereoselectivity. Brønsted acid catalysis, for instance, has been used for the C3-alkylation of pre-formed indolizines with electrophiles like ortho-hydroxybenzyl alcohols. rsc.org

More complex transformations can be achieved through relay catalysis, where multiple catalysts work sequentially in one pot. A notable example is the amine and N-heterocyclic carbene (NHC) relay catalysis for the fusion of azaarenes and α,β-unsaturated aldehydes, which proceeds via a Michael addition-[3+2] fusion pathway. organic-chemistry.org

Bimetallic relay catalysis has been developed for the asymmetric synthesis of tetrahydroindolizines. A combination of an achiral iron(III) catalyst and a chiral N,N'-dioxide-scandium(III) complex facilitates a multicomponent cycloaddition of a diazoacetate, a pyridine, and an alkenyloxindole. This method produces highly substituted tetrahydroindolizines in high yields and with excellent stereocontrol. nih.gov

Stereoselective Synthesis of this compound Derivatives

The development of stereoselective methods is crucial for accessing enantiomerically pure this compound derivatives, which is often essential for biological applications.

Asymmetric organocatalysis has emerged as a powerful tool. For example, the enantioselective synthesis of fluorinated indolizidinone derivatives was achieved using an intramolecular aza-Michael reaction catalyzed by a chiral phosphoric acid. nih.gov This key step establishes the stereochemistry of the ring junction, which is then carried through subsequent transformations. Although this example leads to an indolizidinone, the principle of using chiral organocatalysts to control the stereochemistry of cyclization is directly applicable.

Relay catalysis also provides a sophisticated approach to stereocontrol. The previously mentioned bimetallic relay system using a chiral N,N'-dioxide-scandium(III) complex allows for the synthesis of tetrahydroindolizines with excellent diastereoselectivities (>19:1 d.r.) and enantioselectivities (up to 99% ee). nih.gov

Transition metal catalysis using chiral ligands is another established strategy. A rhodium-catalyzed asymmetric allylation followed by a Tschitschibabin reaction, using a chiral bisoxazolinephosphine ligand, enables the highly regio- and enantioselective synthesis of 3-allylindolizines. organic-chemistry.org The domino hydroformylation/cyclization sequence for synthesizing (–)-Indolizidine 167B also proceeds with almost complete configurational stability, preserving the enantiomeric excess of the starting material throughout the multi-step process. nih.gov

Table 3: Methods for Stereoselective Synthesis

Method Catalyst / Reagent Key Transformation Stereoselectivity Ref
Bimetallic Relay Catalysis Fe(III) / Chiral N,N'-dioxide-Sc(III) Multicomponent Cycloaddition Up to >19:1 d.r., 99% ee nih.gov
Organocatalysis Chiral Phosphoric Acid Intramolecular aza-Michael reaction Excellent enantioselectivities nih.gov
Domino Reaction Rh(acac)(CO)2 / Chiral Ligand Hydroformylation / Cyclization High configurational stability (92% ee maintained) nih.gov
Transition Metal Catalysis Rh / Chiral bisoxazolinephosphine Asymmetric allylation High ee organic-chemistry.org

Chemical Reactivity and Transformation Mechanisms of Tetrahydro Indolizine 1,3 Dione

Electrophilic and Nucleophilic Character of the Tetrahydro-indolizine-1,3-dione System

The this compound system possesses both electrophilic and nucleophilic sites, a duality that underpins its synthetic versatility. The carbonyl groups of the dione (B5365651) moiety impart a significant electrophilic character to the adjacent carbon atoms (C-1 and C-3). These positions are susceptible to attack by various nucleophiles.

Conversely, the nitrogen atom and the enolizable positions of the five-membered ring can exhibit nucleophilic properties. The lone pair of electrons on the nitrogen atom can participate in reactions, and the formation of an enolate under basic conditions creates a potent nucleophilic center at the C-2 position. This nucleophilicity is crucial for reactions such as alkylations and condensations. The balance between electrophilicity and nucleophilicity can be modulated by the reaction conditions and the nature of the substituents on the indolizine (B1195054) ring. For instance, the presence of electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbons, while electron-donating groups can increase the nucleophilicity of the ring system. This tunable reactivity allows for the strategic construction of a diverse range of functionalized indolizine derivatives.

Oxidation and Reduction Chemistry

The this compound core can undergo both oxidation and reduction reactions, leading to different classes of indolizine derivatives.

Oxidation: Oxidation of the this compound system can lead to the corresponding aromatic indolizine-1,3-dione, provided that the substituents can be eliminated. More commonly, the indolizine ring system itself can be synthesized through oxidative cyclization reactions. For instance, a copper-catalyzed oxidative coupling-annulation of 2-alkylazaarenes with terminal alkenes provides a direct route to indolizines. Similarly, an iodine-mediated oxidative cyclization between 2-(pyridin-2-yl)acetate derivatives and alkynes yields substituted indolizines. These methods highlight the importance of oxidation in the formation of the aromatic indolizine core from more saturated precursors.

Reduction: The carbonyl groups of the this compound are susceptible to reduction by various reducing agents. For example, catalytic hydrogenation can reduce the double bonds in the ring system. The choice of reducing agent can allow for selective reduction of one or both carbonyl groups to the corresponding hydroxyl groups or even complete reduction to the corresponding methylene (B1212753) groups. This provides a pathway to a variety of saturated and partially saturated indolizine derivatives with different functional group arrays.

Cycloaddition Reactions Involving this compound

Cycloaddition reactions are powerful tools for the construction of complex cyclic systems, and the indolizine scaffold, often generated in situ, is a versatile participant in such transformations.

One of the most common and effective methods for synthesizing the indolizine core is through the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with various dipolarophiles. Pyridinium ylides, which can be generated in situ from the corresponding pyridinium salts, act as 1,3-dipoles. When reacted with electron-deficient alkenes or alkynes (dipolarophiles), they undergo a cycloaddition reaction to form a dihydroindolizine intermediate, which can then be oxidized to the aromatic indolizine.

The scope of this reaction is broad, with a variety of substituents tolerated on both the pyridinium ylide and the dipolarophile. For example, the reaction of pyridinium N-ylides with olefinic dipolarophiles like acrylonitrile (B1666552) and methyl acrylate (B77674) in the presence of an oxidant yields aromatic indolizine compounds. The efficiency of the cycloaddition can be influenced by the electronic nature of the substituents; electron-withdrawing groups on both the ylide and the dipolarophile generally lead to higher yields.

Pyridinium Ylide PrecursorDipolarophileProductReference
N-phenacylpyridinium bromideDimethyl acetylenedicarboxylate (B1228247)1-benzoyl-2,3-bis(methoxycarbonyl)indolizine
Pyridinium N-ylideAcrylonitrileSubstituted indolizine
Pyridinium N-ylideMethyl acrylateSubstituted indolizine

This methodology has been extended to the synthesis of more complex indolizine derivatives, including those fused to other ring systems.

Indolizines can act as 8π components in [8+2] cycloaddition reactions with suitable 2π partners, such as activated alkynes, to form fused ring systems known as cyclazines. This reaction provides a powerful and direct route to these complex, nitrogen-bridged aromatic compounds.

The [8+2] cycloaddition typically involves the reaction of an indolizine with a dienophile, such as dimethyl acetylenedicarboxylate (DMAD), often in the presence of a catalyst like palladium on carbon (Pd/C) and heat. The reaction proceeds through a concerted or stepwise mechanism, where the indolizine provides the eight-electron system and the alkyne provides the two-electron system, leading to the formation of the cycl[3.2.2]azine core.

Theoretical calculations suggest that the mechanism can be either a one-step concerted process or a two-step process involving an initial electrophilic addition followed by a nucleophilic ring closure, depending on the substituents on the reactants.

Indolizine ReactantDienophileCatalyst/ConditionsProductReference
IndolizineDimethyl acetylenedicarboxylate (DMAD)Pd/C, Toluene, HeatDimethyl cycl[3.2.2]azine-1,2-dicarboxylate
2-PhenylindolizineDimethyl acetylenedicarboxylate (DMAD)HeatDimethyl 4-phenylcycl[3.2.2]azine-1,2-dicarboxylate
2-MethylindolizineDimethyl acetylenedicarboxylate (DMAD)HeatDimethyl 4-methylcycl[3.2.2]azine-1,2-dicarboxylate

This methodology has been applied to a range of substituted indolizines and alkynes, providing access to a variety of functionalized cyclazine derivatives.

The photooxygenation of indolizines, which are structurally related to the this compound system, has been studied to understand their reactivity with singlet oxygen. These reactions can proceed through different pathways depending on the reaction conditions, particularly the solvent.

In a non-polar solvent like acetonitrile, the photooxygenation of substituted indolizines often proceeds via a singlet oxygen mechanism to form a dioxetane intermediate across the C2-C3 bond of the indolizine ring. This intermediate can then undergo further reactions, such as O-O bond homolysis, to yield various products.

In a protic solvent like methanol

Detailed Mechanistic Investigations of Reaction Intermediates and Transition States of this compound

The formation of the this compound scaffold predominantly proceeds through a [3+2] dipolar cycloaddition reaction. This reaction involves a pyridinium ylide as the 1,3-dipole and a suitable dipolarophile, typically an electron-deficient alkene such as a maleimide (B117702). The investigation into the mechanism of this transformation, particularly the nature of the intermediates and transition states, has been a subject of both experimental and computational studies.

The key intermediate in the synthesis of tetrahydro-indolizine-1,3-diones is the initial cycloadduct formed from the reaction of a pyridinium ylide with a maleimide. This process is a concerted, pericyclic reaction, the stereochemical outcome of which is dictated by the geometry of the transition state. Pyridinium ylides can react with N-substituted maleimides to generate tetrahydroindolizine cycloadducts with high diastereoselectivity. The reaction is understood to proceed via a supra-supra facial interaction between the dipole and the dipolarophile.

Subsequent to the initial cycloaddition, the resulting tetrahydroindolizine derivative can sometimes undergo further transformations. For instance, in some multicomponent reactions, the initial [3+2] adduct may undergo oxidation and subsequent ring opening. However, for the synthesis of the stable this compound, the primary cycloadduct is typically the final product. When the dipolarophile is an ethenic compound, the reaction often yields tetrahydroindolizines directly.

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the transition states of these cycloaddition reactions. For example, in the reaction of azafulvenium methides (which are related to pyridinium ylides) with N-methylmaleimide, the formation of the corresponding this compound derivative has been shown to proceed through a favored endo transition state.

Quantum chemical calculations have been employed to determine the relative energies of the transition states leading to different stereoisomers. These calculations often reveal that the endo-cycloaddition is kinetically favored over the exo-pathway. The table below presents theoretical data for the cycloaddition leading to a trifluoromethyl-substituted pyrrolo[1,2-c]thiazole derivative, which serves as an analogue for the formation of the this compound core, highlighting the energy differences between the endo and exo transition states.

Transition StateRelative Energy (kcal/mol)Type of Cycloaddition
TSendo0.01,3-Cycloaddition
TSexo+2.51,3-Cycloaddition

This table is based on computational data for the cycloaddition of an azafulvenium methide with N-methylmaleimide, illustrating the preference for the endo transition state in forming a related heterocyclic system.

The table below provides representative spectroscopic data for a related 1-benzoyl-5,6-dihydro-2H-indolizino[8,7-b]indole-2,3(11H)-dione, which contains the core dione structure of interest.

Spectroscopic TechniqueObserved Data
1H NMR (CDCl3, 600 MHz)δ 11.96 (s, 1H, NH), 7.73–7.71 (m, 3H, ArH), 7.59–7.56 (m, 1H, ArH), 7.53–7.51 (m, 2H, ArH), 7.48–7.44 (m, 2H, ArH), 7.24–7.22 (m, 1H, ArH), 4.16 (t, J = 7.8 Hz, 2H, NCH2), 3.42 (t, J = 7.8 Hz, 2H, CH2)
13C NMR (CDCl3, 150 MHz)δ 190.4, 177.7, 159.9, 158.6, 141.1, 138.6, 132.6, 130.4, 129.3, 127.1, 125.6, 123.2, 122.1, 121.5, 113.5, 105.2, 37.8, 20.4
IR (neat, cm-1)3

Spectroscopic and Structural Elucidation of Tetrahydro Indolizine 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of the molecular structure of organic compounds in solution. For tetrahydro-indolizine-1,3-dione, ¹H and ¹³C NMR spectroscopy provide critical information about the number and connectivity of atoms in the molecule.

Detailed analysis of the proton (¹H) NMR spectrum would reveal the chemical environment of each hydrogen atom. The chemical shifts (δ) would indicate the electronic environment of the protons, with those adjacent to electronegative atoms or carbonyl groups appearing at a lower field. Spin-spin coupling patterns would provide information on the connectivity of adjacent protons, allowing for the assignment of protons within the saturated and unsaturated portions of the molecule.

The carbon (¹³C) NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. The chemical shifts of the carbon atoms would be indicative of their hybridization and proximity to functional groups. For instance, the carbonyl carbons of the dione (B5365651) moiety are expected to resonate at a significantly downfield chemical shift, typically in the range of 160-220 ppm. The signals for the aliphatic and any olefinic carbons would appear at characteristic upfield regions.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-~170
C2~2.5-3.0 (m)~35
C3-~170
C5~3.0-3.5 (m)~45
C6~1.8-2.2 (m)~25
C7~1.8-2.2 (m)~25
C8~1.8-2.2 (m)~25
C8a~3.5-4.0 (m)~60

Note: This table is predictive and not based on experimentally verified data for the parent compound.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₈H₁₁NO₂), the molecular weight is 153.18 g/mol . nih.gov

In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at an m/z value corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum would be characteristic of the this compound structure. Cleavage of the bonds within the bicyclic system would lead to the formation of specific fragment ions. The loss of small neutral molecules, such as CO or ethylene, from the molecular ion would likely be observed. Analysis of these fragmentation pathways can help to confirm the connectivity of the atoms within the molecule.

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrational modes of their bonds.

For this compound, the most prominent features in the IR and Raman spectra would be the stretching vibrations of the carbonyl (C=O) groups of the dione functionality. These are expected to appear as strong absorption bands in the IR spectrum, typically in the region of 1650-1750 cm⁻¹. The exact position of these bands can provide information about the ring strain and electronic environment of the carbonyl groups. In derivatives containing an imide group, characteristic in-phase and out-of-phase stretching vibrations of the C=O groups are observed. ubbcluj.ro

Other characteristic vibrations would include the C-N stretching of the amine, C-H stretching of the aliphatic and any vinylic protons, and various bending vibrations. The combination of IR and Raman spectroscopy provides a comprehensive vibrational fingerprint of the molecule, as some vibrational modes may be more active in one technique than the other.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
C=O (Dione)Stretching1650 - 1750Strong (IR)
C-NStretching1100 - 1300Medium
C-H (aliphatic)Stretching2850 - 3000Medium

X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies

A successful single-crystal X-ray diffraction analysis of this compound would reveal the exact arrangement of atoms in the crystal lattice. This would confirm the bicyclic ring system and the positions of the carbonyl groups. Furthermore, it would provide detailed information about the conformation of the six-membered ring, which is expected to adopt a chair or a twist-boat conformation to minimize steric strain.

While a crystal structure for the unsubstituted this compound is not available in the searched literature, studies on complex derivatives have utilized this technique to elucidate their intricate three-dimensional structures, including the conformation of the indolizine (B1195054) ring system. mdpi.comiucr.org These studies show that the conformation of the fused rings can be significantly influenced by the nature and position of substituents.

Theoretical and Computational Studies on Tetrahydro Indolizine 1,3 Dione

Quantum Chemical Calculations of Electronic Structure and Stability

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), would be instrumental in elucidating the electronic structure and stability of Tetrahydro-indolizine-1,3-dione. These calculations would typically involve geometry optimization to find the lowest energy structure.

Key predicted characteristics include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding its reactivity. The HOMO is expected to be localized around the more electron-rich portions of the molecule, likely involving the nitrogen atom and the π-systems of the carbonyl groups. The LUMO would likely be centered on the electrophilic carbon atoms of the dione (B5365651) functionality. The energy gap between the HOMO and LUMO would be a key indicator of the molecule's kinetic stability and the energy required for electronic excitation.

Electron Density and Charge Distribution: A calculated electrostatic potential map would visualize the charge distribution. Significant negative potential would be expected around the oxygen atoms of the carbonyl groups due to their high electronegativity, making them sites for electrophilic attack. The nitrogen atom would also exhibit a region of negative potential. The carbonyl carbons and protons adjacent to the nitrogen and carbonyls would show positive potential.

Stability Metrics: Thermodynamic parameters such as the total electronic energy, enthalpy of formation, and Gibbs free energy could be calculated to assess the molecule's intrinsic stability.

A hypothetical data table summarizing typical DFT calculation outputs for a molecule like this compound is shown below.

Calculated Parameter Hypothetical Value (Illustrative) Significance
HOMO Energy-6.5 eVIndicates ionization potential; relates to electron-donating ability.
LUMO Energy-1.2 eVIndicates electron affinity; relates to electron-accepting ability.
HOMO-LUMO Gap5.3 eVCorrelates with chemical reactivity and kinetic stability.
Total Dipole Moment3.5 DMeasures overall polarity of the molecule.

Prediction of Reactivity and Reaction Energetics via Computational Modeling

Computational modeling can predict how this compound would behave in chemical reactions.

Reactivity Indices: Fukui functions or local softness calculations derived from DFT could pinpoint the most reactive sites within the molecule. The carbonyl carbons are predicted to be the primary sites for nucleophilic attack, while the enolizable positions adjacent to the carbonyls would be susceptible to deprotonation by a base.

Reaction Energetics: By modeling reaction pathways, computational methods can calculate the activation energies and reaction enthalpies for various transformations. For instance, the energetics of nucleophilic addition to one of the carbonyl groups or the hydrolysis of the imide bond could be thoroughly investigated. This involves locating the transition state structures and calculating the energy barrier that must be overcome for the reaction to proceed.

Conformational Analysis and Energy Landscapes through Computational Methods

The tetrahydro- portion of the molecule imparts significant conformational flexibility.

Potential Energy Surface (PES): A systematic conformational search, using methods like molecular mechanics or semi-empirical calculations followed by higher-level DFT refinement, would be necessary to map the potential energy surface. This would identify various low-energy conformers (isomers that differ by rotation around single bonds).

Molecular Dynamics Simulations for Dynamic Behavior

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations could be used to study the dynamic behavior of this compound over time, typically in a simulated solvent environment.

Solvation Effects: MD simulations can explicitly model the interactions between the solute and solvent molecules (e.g., water). This would reveal how solvation influences conformational preferences and the accessibility of reactive sites. Hydrogen bonding between water and the carbonyl oxygens would be a prominent feature.

Conformational Transitions: On longer timescales, MD simulations can capture the transitions between different low-energy conformers, providing a dynamic view of the energy landscape explored in conformational analysis.

Applications of Tetrahydro Indolizine 1,3 Dione in Organic Synthesis and Advanced Materials

Role as a Privileged Scaffold in Heterocyclic Chemistry

The indolizine (B1195054) nucleus, of which tetrahydro-indolizine-1,3-dione is a derivative, is widely recognized as a "privileged scaffold" in medicinal and organic chemistry. derpharmachemica.comderpharmachemica.com This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a fertile ground for the discovery of new bioactive agents. The structural rigidity and defined three-dimensional arrangement of the indolizine core allow for the precise orientation of substituents, facilitating targeted interactions with biological macromolecules. derpharmachemica.com

The this compound structure, specifically, combines the features of the indolizine core with a dione (B5365651) functionality. This combination offers a rich platform for chemical modifications, enabling the creation of diverse molecular architectures. The presence of the ketone groups provides reactive sites for a variety of chemical transformations, further enhancing its versatility as a scaffold. nih.govresearchgate.net The development of synthetic methodologies to construct such fused heterocyclic systems is an active area of research, with a focus on creating libraries of compounds for biological screening. researchgate.netacs.org

Utilization as a Synthetic Intermediate for Diverse Chemical Libraries

One of the most significant applications of this compound is its use as a versatile synthetic intermediate for the generation of diverse chemical libraries. The reactivity of the dione moiety allows for a wide range of chemical transformations, making it an ideal starting point for constructing a multitude of complex heterocyclic compounds.

For instance, the active methylene (B1212753) group situated between the two carbonyls is susceptible to Knoevenagel condensation with various aldehydes and ketones. nih.gov This reaction provides a straightforward method for introducing new carbon-carbon bonds and functional groups. Furthermore, the dione can participate in various cyclization and annulation reactions to build more complex, polycyclic systems. acs.org Researchers have successfully employed these strategies to synthesize libraries of indolizine-based compounds with potential applications in drug discovery and materials science. researchgate.net

The ability to readily access a wide array of derivatives from a common intermediate is a cornerstone of modern combinatorial chemistry and high-throughput screening. The this compound scaffold, with its inherent reactivity and potential for diversification, is well-suited for this purpose.

Development of Ligands and Catalytic Components

The inherent structural features of the this compound framework make it an attractive candidate for the development of novel ligands for transition metal catalysis. The nitrogen atom within the indolizine ring system, along with the oxygen atoms of the dione functionality, can act as coordination sites for metal ions. This chelation potential is crucial for the design of stable and effective catalysts.

By modifying the substituents on the this compound core, chemists can fine-tune the steric and electronic properties of the resulting ligands. nih.gov This modulation is key to controlling the activity and selectivity of the metal catalyst in various organic transformations. For example, chiral derivatives of this scaffold could be employed in asymmetric catalysis to produce enantiomerically enriched products, which are of high value in the pharmaceutical industry. mdpi.com

While the direct application of this compound itself as a catalyst is less common, its derivatives hold significant promise as ligands. The development of new catalytic systems often relies on the exploration of novel ligand architectures, and the this compound scaffold provides a promising and largely unexplored platform for such endeavors. beilstein-journals.org

Exploration in Organic Electronic Materials

The delocalized π-electron system of the parent indolizine core imparts interesting photophysical properties, including fluorescence. derpharmachemica.comderpharmachemica.com This has led to the exploration of indolizine derivatives in the field of organic electronic materials. While the saturation in the this compound derivative disrupts full aromaticity, the core structure can be chemically modified to create extended π-conjugated systems.

For instance, condensation reactions at the dione positions can introduce chromophoric units, leading to materials with tailored absorption and emission characteristics. mdpi.com These properties are essential for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors. The electron-withdrawing nature of the dione functionality can also be exploited to create push-pull systems, which are known to exhibit large nonlinear optical (NLO) responses. nih.gov

The synthesis of novel organic materials often involves the strategic combination of electron-donating and electron-accepting moieties. The this compound scaffold can serve as a versatile building block in this context, allowing for the systematic investigation of structure-property relationships in new organic electronic materials. mdpi.com

Based on a comprehensive search of available scientific literature, there is no specific information regarding the in vitro mechanistic studies of the chemical compound This compound .

While the compound is indexed in chemical databases such as PubChem under the Chemical Abstracts Service (CAS) number 70841-78-0 and has a defined molecular formula of C8H11NO2, there is a notable absence of published research investigating its interactions with biological systems. echemi.comnih.govnih.gov

Therefore, it is not possible to provide detailed, informative, and scientifically accurate content for the requested sections on its molecular interactions. The following sections remain unaddressed due to the lack of available data:

Investigations into Molecular Interactions with Biological Systems in Vitro Mechanistic Studies

Receptor Agonist/Antagonist Binding Modes and Selectivity (In Vitro)

Searches for this specific compound did not yield any studies containing data on binding affinities (Kd), kinetic rate constants (kon, koff), thermodynamic parameters (ΔH, ΔG, ΔS), structure-activity relationships, enzyme inhibition constants (IC50, Ki), or receptor agonist/antagonist profiles.

Research is available for related but structurally distinct compounds such as indolizine (B1195054) derivatives, isoindoline-1,3-diones, and indane-1,3-diones; however, this information cannot be attributed to Tetrahydro-indolizine-1,3-dione.

Q & A

Q. What are the common synthetic routes for Tetrahydro-indolizine-1,3-dione derivatives?

this compound derivatives are synthesized via palladium-catalyzed arylation and heteroatom insertion. A typical protocol involves reacting pyrrole derivatives with α,β-unsaturated ketones under inert conditions. For example, 3-aryl-8-oxo-tetrahydroindolizines are prepared using palladium catalysts, with THF as the solvent and triethylamine as a base to neutralize HCl byproducts. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through column chromatography .

Q. How are this compound derivatives characterized spectroscopically?

Structural elucidation relies on NMR, IR, and mass spectrometry. Key NMR signals for the indolizine core include:

  • ¹H NMR : A singlet (~3.5 ppm) for the tetrahydroindolizine protons and aromatic signals (6.5–8.5 ppm) for aryl substituents.
  • ¹³C NMR : A carbonyl peak at ~170 ppm for the dione moiety. IR spectra show strong C=O stretches (~1700–1750 cm⁻¹). Mass spectrometry confirms molecular ions (e.g., m/z 466 for chlorinated derivatives) .

Q. What are the typical applications of this compound in organic synthesis?

The compound serves as a scaffold for heterocyclic systems. Its β-diketone-like reactivity enables cyclization with amines or hydrazines to form spiro compounds, which are precursors for bioactive molecules (e.g., kinase inhibitors or antimicrobial agents) .

Advanced Research Questions

Q. How can reaction conditions be optimized for palladium-catalyzed synthesis of 3-aryl this compound derivatives?

Optimization involves:

  • Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands for improved yields.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance aryl coupling efficiency.
  • Temperature control : Reactions at 80–100°C reduce side products.
  • Additives : Silver carbonate improves regioselectivity in heteroatom insertion .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation of this compound analogs?

Discrepancies between calculated and observed spectral data (e.g., NMR splitting patterns) are addressed by:

  • Dynamic NMR experiments : To detect conformational flexibility or tautomerism.
  • X-ray crystallography : Definitive structural confirmation (see supplementary data in ).
  • Computational modeling : DFT calculations predict chemical shifts and validate assignments .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced biological activity?

SAR strategies include:

  • Substituent variation : Electron-withdrawing groups (e.g., –NO₂, –CF₃) at the 3-aryl position enhance antiproliferative activity (IC₅₀ values <10 µM in cancer cell lines) .
  • Core modifications : Introducing spirocycles or fused rings improves metabolic stability.
  • Bioisosteric replacement : Replacing the dione with a thioamide increases solubility without compromising target binding .

Methodological Notes

  • Contradiction Analysis : Conflicting bioactivity data may arise from assay variability (e.g., cell line differences). Validate results using orthogonal assays (e.g., Western blotting for target inhibition) .
  • Experimental Design : For SAR studies, use a standardized panel of derivatives with systematic substituent changes. Prioritize high-throughput screening to identify lead compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.